

quantitative comparison of NanoBiT and BRET assay sensitivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *SmBiT Tag*

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A Quantitative Comparison of NanoBiT® and NanoBRET® Assay Sensitivity

For researchers studying protein-protein interactions (PPIs) and target engagement in live cells, choosing the right assay system is critical for generating robust and reliable data. Among the leading technologies are the NanoBiT® (NanoLuc® Binary Technology) and NanoBRET® (Bioluminescence Resonance Energy Transfer) assays, both developed by Promega. This guide provides an objective, data-driven comparison of their sensitivity, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal assay for their needs.

Overview of NanoBiT® and NanoBRET® Technologies

NanoBiT® is a structural complementation reporter system. It utilizes two subunits of the bright NanoLuc® luciferase: a large subunit (LgBiT, 18 kDa) and a small subunit (SmBiT, 1.3 kDa). These subunits have a low affinity for each other and are fused to the proteins of interest. When the target proteins interact, LgBiT and SmBiT are brought into proximity, reconstituting a functional NanoLuc® enzyme and generating a luminescent signal.^{[1][2]} This system is particularly noted for its ability to detect interactions at low expression levels and to monitor the association and dissociation of proteins in real time.^{[3][4]}

NanoBRET®, on the other hand, is a proximity-based assay that measures energy transfer from a bioluminescent donor to a fluorescent acceptor.^[5] In this system, one protein of interest

is fused to the NanoLuc® luciferase (the donor), while the other is fused to a HaloTag® protein, which is then labeled with a red-shifted fluorescent ligand (the acceptor).[1][5] When the proteins interact, bringing the donor and acceptor within 10 nm of each other, energy is transferred from the NanoLuc® to the fluorescent acceptor, resulting in a detectable BRET signal.[1] The optimized spectral separation between the donor and acceptor minimizes background and improves the signal-to-noise ratio compared to other BRET methods.[1]

Quantitative Comparison of Assay Performance

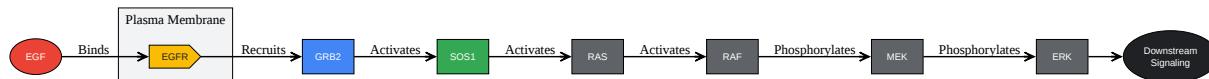
The sensitivity and suitability of an assay for high-throughput screening are often evaluated using metrics such as the signal-to-background ratio and the Z'-factor. The following tables summarize the quantitative performance of NanoBiT® and NanoBRET® assays based on available experimental data.

Assay Parameter	NanoBiT®	NanoBRET®	Reference System	Source
EC50 (EGF-induced interaction)	11 ng/mL	14 ng/mL	EGFR/GRB2	[6]
Z'-Factor	> 0.5	> 0.5	EGFR/GRB2	[6]
Z'-Factor	Not Reported	> 0.5	Myc-Max	[7]

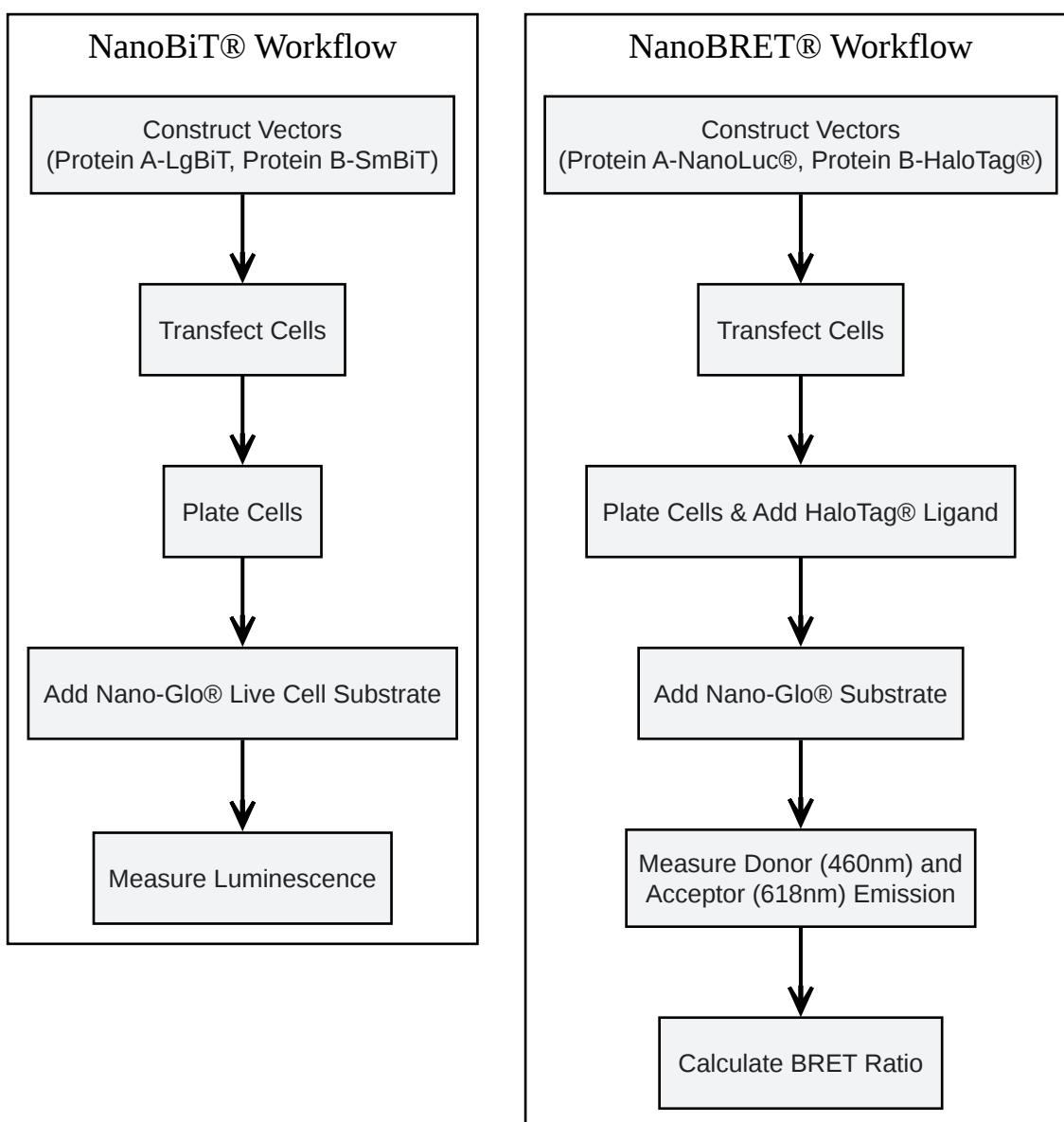
Table 1: Comparative performance metrics for NanoBiT® and NanoBRET® assays in specific protein-protein interaction studies.

Signaling Pathway and Assay Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and the general workflows for both assays.

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EGFR-GRB2 Signaling Pathway



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Experimental Workflows

Detailed Experimental Protocols

The following are generalized protocols for performing NanoBiT® and NanoBRET® protein-protein interaction assays. Optimization for specific cell types and protein pairs is recommended.

NanoBiT® Protein-Protein Interaction Assay Protocol

Materials:

- Mammalian expression vectors for LgBiT and SmBiT fusions
- Mammalian cell line of choice
- Cell culture medium and reagents
- Transfection reagent
- White, opaque 96-well or 384-well assay plates
- Nano-Glo® Live Cell Assay System
- Luminometer

Procedure:

- Vector Construction: Clone the cDNAs for the proteins of interest into the NanoBiT® vectors to create fusions with LgBiT and SmBiT. It is advisable to create both N- and C-terminal fusions to determine the optimal orientation.
- Cell Culture and Transfection:
 - One day prior to transfection, seed cells in a 6-well plate at a density that will result in 50-80% confluence on the day of transfection.

- Co-transfect the cells with the LgBiT and SmBiT fusion constructs using a suitable transfection reagent according to the manufacturer's instructions. A 1:1 ratio of the plasmids is a good starting point, but optimization may be required.
- Incubate for 24-48 hours post-transfection.
- Assay Plate Preparation:
 - Trypsinize and resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium or other suitable medium.
 - Dispense the cell suspension into a white, opaque multi-well plate.
- Signal Detection:
 - Equilibrate the plate to room temperature for approximately 15 minutes.
 - Prepare the Nano-Glo® Live Cell Reagent according to the product manual.
 - Add the reagent to each well (e.g., 25 µL for a 96-well plate).
 - Briefly shake the plate to ensure mixing.
 - Measure luminescence using a plate-reading luminometer.

NanoBRET® Protein-Protein Interaction Assay Protocol

Materials:

- Mammalian expression vectors for NanoLuc® and HaloTag® fusions
- Mammalian cell line of choice
- Cell culture medium and reagents
- Transfection reagent
- White, opaque 96-well or 384-well assay plates

- HaloTag® NanoBRET® 618 Ligand
- NanoBRET® Nano-Glo® Substrate
- Plate reader capable of measuring dual-filtered luminescence (460nm and >600nm)

Procedure:

- Vector Construction: Clone the cDNAs for the proteins of interest into the NanoLuc® and HaloTag® vectors. As with NanoBiT®, creating both N- and C-terminal fusions is recommended.
- Cell Culture and Transfection:
 - Follow the same procedure as for the NanoBiT® assay for cell seeding and transfection. An optimized ratio of acceptor (HaloTag®) to donor (NanoLuc®) plasmid is often required, with a 10:1 ratio being a common starting point.
 - Incubate for 24 hours post-transfection.
- Assay Plate Preparation and Ligand Labeling:
 - Trypsinize and resuspend the transfected cells.
 - Add the HaloTag® NanoBRET® 618 Ligand to the cell suspension at the desired final concentration (e.g., 100 nM) and incubate at 37°C for 30-60 minutes.
 - Dispense the labeled cell suspension into a white, opaque multi-well plate. Include "no ligand" control wells.
- Signal Detection and Data Analysis:
 - Equilibrate the plate to room temperature.
 - Add the NanoBRET® Nano-Glo® Substrate to all wells.
 - Measure the donor emission at ~460nm and the acceptor emission at >600nm using a luminometer equipped with the appropriate filters.[\[1\]](#)

- Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
- Calculate the corrected BRET ratio by subtracting the average raw BRET ratio of the "no ligand" control wells from the raw BRET ratios of the experimental wells.

Conclusion

Both NanoBiT® and NanoBRET® are highly sensitive and robust assays for studying protein-protein interactions in live cells. The choice between them often depends on the specific experimental goals and available instrumentation.

- NanoBiT® offers a straightforward, luminescence-based readout that is well-suited for kinetic studies of protein association and dissociation due to the reversible nature of the LgBiT/SmBiT interaction.[2] Its high sensitivity makes it ideal for detecting interactions involving proteins expressed at low, near-physiological levels.[4]
- NanoBRET® provides a ratiometric output that can be less susceptible to variations in cell number and expression levels. The improved spectral separation of the NanoLuc® donor and the red-shifted HaloTag® acceptor results in a high signal-to-noise ratio.[1] This assay requires a plate reader with specific filter sets for dual-emission detection.[1]

For high-throughput screening applications, both assays have demonstrated their utility with Z'-factors greater than 0.5, indicating excellent assay quality.[6] Ultimately, the specific biology of the protein interaction under investigation may favor one technology over the other, and empirical testing is often the best approach to determine the most suitable assay.

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References

- 1. promegaconnections.com [promegaconnections.com]
- 2. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]

- 3. Protein:Protein Interactions | Study Protein Interactions [worldwide.promega.com]
- 4. NanoBiT® PPI Starter Systems [promega.com]
- 5. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 6. Bioluminescence-based assays for quantifying endogenous protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybio.ie [mybio.ie]
- To cite this document: BenchChem. [quantitative comparison of NanoBiT and BRET assay sensitivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602181#quantitative-comparison-of-nanobit-and-bret-assay-sensitivity>]

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